molecular formula C13H21N3O2 B6022843 5-Butyl-6-methyl-2-(morpholin-4-YL)pyrimidin-4-OL

5-Butyl-6-methyl-2-(morpholin-4-YL)pyrimidin-4-OL

Cat. No.: B6022843
M. Wt: 251.32 g/mol
InChI Key: GZMGVXSVAVSFAN-UHFFFAOYSA-N
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Description

5-Butyl-6-methyl-2-(morpholin-4-YL)pyrimidin-4-OL is a heterocyclic compound that contains a pyrimidine ring substituted with butyl, methyl, and morpholine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-6-methyl-2-(morpholin-4-YL)pyrimidin-4-OL typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and guanidine derivatives.

    Substitution Reactions: The butyl and methyl groups are introduced through alkylation reactions using suitable alkyl halides.

    Introduction of the Morpholine Group: The morpholine group is introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine intermediate reacts with morpholine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

5-Butyl-6-methyl-2-(morpholin-4-YL)pyrimidin-4-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine nitrogen or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated intermediates, morpholine, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

5-Butyl-6-methyl-2-(morpholin-4-YL)pyrimidin-4-OL has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Butyl-6-methyl-2-(morpholin-4-YL)pyrimidin-4-OL involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: A compound with a similar pyrimidine core but different substituents.

    Pyrimido[4,5-d]pyrimidine: Another pyrimidine derivative with distinct structural features.

Uniqueness

5-Butyl-6-methyl-2-(morpholin-4-YL)pyrimidin-4-OL is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

5-butyl-4-methyl-2-morpholin-4-yl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-3-4-5-11-10(2)14-13(15-12(11)17)16-6-8-18-9-7-16/h3-9H2,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMGVXSVAVSFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(N=C(NC1=O)N2CCOCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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